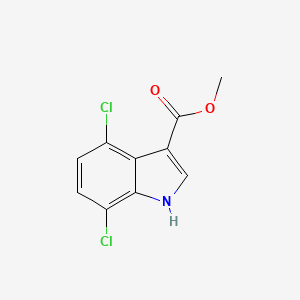

Methyl 4,7-Dichloroindole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,7-dichloroindole-3-carboxylate is a halogenated indole derivative characterized by chlorine substituents at the 4- and 7-positions of the indole ring and a methyl ester group at position 2. Indole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity.

However, direct data on its biological activity or industrial use are absent in the provided sources, necessitating extrapolation from structurally related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-Dichloroindole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest product yields are achieved using tetrazole-1-acetic acid as the ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Industrial production would likely optimize reaction conditions to maximize yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorinated Positions

The 4- and 7-chloro substituents undergo nucleophilic displacement under specific conditions:

-

Hydrogenation : Catalytic hydrogenation of hexachloroindoles (e.g., 2,3,4,5,6,7-hexachloroindole) yields tetrachloroindoles via selective dechlorination at the 2 and 3 positions . For methyl 4,7-dichloroindole-3-carboxylate, similar conditions (H₂/Pd-C) may reduce other halogenated positions if present.

-

Aminolysis : Reactions with nitrogen nucleophiles (e.g., amines) displace chlorine at C-2 in hexachloroindolenines . While not directly tested on the target compound, analogous reactivity is plausible at C-4 or C-7 under basic conditions.

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitutions, though chlorine atoms deactivate the system. Key reactions include:

Nitration

-

Example: Methyl indole-3-carboxylate derivatives undergo nitration at C-5 or C-6 under mixed acid conditions (HNO₃/H₂SO₄) . For this compound, nitration would likely occur at the less hindered C-5 position.

Sulfonation

-

7-Sulfonyl indoles are synthesized via AlCl₃-mediated sulfonation . Regioselectivity depends on steric and electronic factors, favoring C-5 or C-6 substitution in the target compound.

Functionalization at the Carboxylate Group

The methyl ester at C-3 undergoes typical carbonyl transformations:

Hydrolysis

-

Saponification with aqueous NaOH yields the corresponding carboxylic acid, a precursor for amide coupling .

Ester Exchange

-

Transesterification with alcohols (e.g., ethanol) under acidic or basic conditions produces alternative esters (e.g., ethyl 4,7-dichloroindole-3-carboxylate) .

Cross-Coupling Reactions

The chlorine atoms enable catalytic coupling:

Buchwald–Hartwig Amination

-

Palladium-catalyzed coupling with amines replaces chlorine with aryl/alkyl amino groups. For example, 4,6-dichloroindole-2-carboxylates form C-3 hydantoin derivatives via Suzuki–Miyaura coupling .

Suzuki–Miyaura Coupling

-

Chlorine at C-7 can be substituted with boronates under Pd catalysis. Reported yields for analogous indoles exceed 75% .

Reactions Involving the Indole Nitrogen

The N-H position participates in alkylation and acylation:

N-Methylation

-

Dimethyl carbonate (DMC) and K₂CO₃ in DMF selectively methylate the indole nitrogen (95% yield) .

-

Example:

Substrate Reagent/Conditions Product Yield 6-Chloroindole DMC, K₂CO₃, DMF, 130°C 1-Methyl-6-chloroindole 96%

N-Acylation

Halogen Exchange

Reductive Dechlorination

Scientific Research Applications

Medicinal Chemistry

Methyl 4,7-Dichloroindole-3-carboxylate has garnered attention for its potential therapeutic properties. It is primarily studied for its role as a pharmacophore in drug discovery. The indole structure is known for its biological activity, making derivatives like this compound valuable in developing new drugs.

Antiviral Activity

Research indicates that indole derivatives can exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against Hepatitis C Virus (HCV) and other viral infections. This compound may serve as a lead compound for developing antiviral agents targeting HCV replication pathways .

Anticancer Properties

Indole derivatives are often explored for their anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests its potential use in cancer therapy.

Agricultural Applications

The compound's biological activity extends to agricultural chemistry, where it may be utilized as a pesticide or herbicide. Its structural characteristics allow it to interact with various biological targets in pests and weeds.

Insecticidal Activity

Research has indicated that chlorinated indole derivatives can possess insecticidal properties, making this compound a candidate for developing environmentally friendly insecticides .

Herbicidal Potential

The compound's ability to inhibit specific metabolic pathways in plants suggests potential herbicidal applications. Further studies are needed to evaluate its efficacy and safety as a herbicide.

Material Science

This compound is also explored in material science due to its unique chemical properties.

Synthesis of Functional Materials

The compound can be used as a precursor for synthesizing functional materials such as polymers and dyes. Its reactivity allows it to participate in various polymerization reactions, leading to materials with desirable properties for industrial applications .

Data Tables and Case Studies

| Application Area | Specific Use | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Effective against HCV; potential lead compound |

| Anticancer therapy | Induces apoptosis; activates caspase pathways | |

| Agricultural Chemistry | Insecticides | Demonstrated insecticidal activity in trials |

| Herbicides | Potential to inhibit weed growth; further studies needed | |

| Material Science | Synthesis of polymers | Used as a precursor; leads to functional materials |

Mechanism of Action

The mechanism of action of Methyl 4,7-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Functional Group Differences : The methyl ester group at position 3 (vs. carboxylic acid in analogs like 7-chloro-3-methylindole-2-carboxylic acid) improves lipophilicity, which may influence bioavailability in biological systems .

Commercial Availability

- Analogs like indole-3-carboxaldehyde and indole-4-carboxaldehyde () are commercially available at high purity (>98%), with prices varying by supplier and quantity.

Research Implications and Gaps

- Reactivity Studies : Further research is needed to explore the compound’s behavior in cross-coupling reactions or as a building block for heterocyclic frameworks.

- Biological Screening: Comparative studies with mono-chloro or non-esterified analogs could elucidate structure-activity relationships.

- Safety Data: No SDS is available for the target compound; extrapolation from related substances (e.g., 7-chloro-3-methylindole-2-carboxylic acid) suggests stringent handling protocols are advisable .

Biological Activity

Methyl 4,7-dichloroindole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a dichlorinated indole structure with a carboxylate group. The synthesis generally involves halogenation and carboxylation reactions, which can be performed using various methods to ensure high yields and purity. The compound's molecular formula is C10H7Cl2NO2, with a molecular weight of approximately 232.07 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing promising results in various areas:

-

Anticancer Activity :

- Studies indicate that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown cytotoxicity against breast cancer cells (MCF-7) and glioblastoma multiforme (GBM) cell lines, with IC50 values in the micromolar range .

- A specific series of indole-2-carboxamide derivatives demonstrated greater potency than doxorubicin in MCF-7 cells, suggesting that structural modifications can enhance anticancer efficacy .

- Antitubercular Activity :

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This interaction could have implications for its pharmacological applications.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 1.35 | |

| Anticancer | KNS42 (GBM) | 0.84 | |

| Antitubercular | M. tb H37Rv | 0.32 | |

| Cytochrome P450 Inhibition | CYP1A2 & CYP2C19 | N/A |

Detailed Findings

- Antitumor Mechanisms : The apoptotic effects of indole derivatives have been highlighted through increased levels of caspases and changes in Bcl-2 family protein expressions in treated cells, indicating a potential pathway for inducing cell death in tumors .

- Selectivity and Safety : Compounds similar to this compound exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4,7-Dichloroindole-3-carboxylate in academic research?

- Methodological Answer: The synthesis typically involves functionalizing the indole core at the 3-position with a methyl carboxylate group and introducing chlorine substituents at the 4- and 7-positions. A plausible route includes:

Indole Core Formation: Use Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole scaffold.

Chlorination: Electrophilic aromatic substitution (e.g., using Cl₂, SO₂Cl₂, or N-chlorosuccinimide) under controlled conditions to install chlorine atoms at positions 4 and 3.

Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP).

Similar strategies are observed in the synthesis of dichlorinated indole derivatives, such as 4,7-dichloroquinoline-tryptamine hybrids . For regioselective chlorination, refer to protocols for analogous indolecarboxylic acid derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ester functionality.

- X-ray Crystallography: For unambiguous structural determination (e.g., using SHELX software for refinement ).

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis: Compare with literature values (e.g., indole-3-carboxylate derivatives exhibit mp 208–259°C depending on substitution ).

- HPLC/Purity Checks: Ensure >95% purity for biological assays.

Q. What are the primary research applications of this compound?

- Methodological Answer: The compound serves as:

- A building block for alkaloid synthesis , particularly for molecules with 2-indolyl-quaternary centers, as seen in natural product analogs .

- A precursor for bioactive molecules , such as kinase inhibitors or antimicrobial agents, leveraging the dichloroindole scaffold’s electronic properties.

- A substrate for crystallographic studies to explore halogen bonding interactions in solid-state chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Contradictions (e.g., unexpected coupling patterns in NMR or ambiguous NOEs) can be addressed by:

Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray diffraction) to confirm assignments.

Computational Modeling: Use DFT calculations to predict NMR chemical shifts or optimize geometries.

Crystallographic Refinement: Employ SHELXL for high-resolution data to resolve positional ambiguities .

For example, conflicting NOE signals in crowded indole derivatives may require crystallography to validate spatial arrangements.

Q. What strategies optimize reaction yields for this compound under challenging conditions?

- Methodological Answer: Key variables include:

- Catalyst Selection: Transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in chlorination steps.

- Temperature Control: Low temperatures (−78°C to 0°C) to minimize side reactions during electrophilic substitution.

- Purification Techniques: Gradient column chromatography or recrystallization to isolate pure product.

Refer to indole alkaloid synthesis protocols for analogous optimization .

Q. How does the dichloro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The 4,7-dichloro groups:

- Activate Specific Positions: Direct electrophiles to the 5- or 6-positions via electron-withdrawing effects.

- Impact Catalyst Turnover: Bulky substituents may slow Pd-catalyzed reactions, requiring ligands like XPhos for efficiency.

- Alter Solubility: Chlorine atoms reduce solubility in nonpolar solvents, necessitating DCM/THF mixtures.

For mechanistic insights, consult studies on dichlorinated heterocycles in cross-coupling reactions .

Q. What safety and stability considerations are critical when handling this compound?

- Methodological Answer:

- Storage: Keep at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .

- Handling: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact, as indole derivatives may exhibit toxicity .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal .

Properties

Molecular Formula |

C10H7Cl2NO2 |

|---|---|

Molecular Weight |

244.07 g/mol |

IUPAC Name |

methyl 4,7-dichloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |

InChI Key |

XQUJJJGOKFKDED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.